Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-
Description
Structure and Nomenclature: The compound Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- features a benzamide core substituted with a methyl group at the 4-position and a tert-butyldimethylsilyl (TBS) ether group attached via an oxygen atom to the nitrogen (). The TBS group [(1,1-dimethylethyl)dimethylsilyl] is a widely used protecting group in organic synthesis, particularly for alcohols and amines, due to its stability under acidic and basic conditions ().
For example, TBS groups are introduced using reagents like tert-butyldimethylsilyl chloride in the presence of a base (). Such compounds are intermediates in peptide and nucleoside synthesis, where the TBS group protects reactive hydroxyl or amino groups during multi-step reactions ().
Properties
CAS No. |
917470-54-3 |
|---|---|
Molecular Formula |
C14H23NO2Si |
Molecular Weight |
265.42 g/mol |
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzamide |
InChI |
InChI=1S/C14H23NO2Si/c1-11-7-9-12(10-8-11)13(16)15-17-18(5,6)14(2,3)4/h7-10H,1-6H3,(H,15,16) |
InChI Key |
FLQKKQHARDJHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Case Study 1: Hydrogenation of Protected Intermediates
In a synthesis of AZD1656 analogs, hydrogenation of a TBDMS-protated benzamide precursor using 10% Pd/C under hydrogen atmosphere (1 atm, 25°C, 16 hours) afforded the deprotected product in 95% yield.
Case Study 2: Acid Chloride Activation
Activation of 4-methyl-2-hydroxybenzoic acid with oxalyl chloride (1.5 equiv) in DCM achieved >90% conversion to the acid chloride within 2 hours. Subsequent coupling with hydroxylamine derivatives yielded the benzamide core with 82% isolated yield.
Challenges and Mitigation Strategies
-
Moisture Sensitivity: TBDMS-protected intermediates are hygroscopic. Use anhydrous solvents and inert atmospheres (N₂ or Ar) to prevent hydrolysis.
-
Byproduct Formation: Excess TBDMS-Cl can lead to disilylation. Optimize stoichiometry (1.1–1.2 equiv) and add the base slowly to control exothermic reactions.
-
Purification Difficulties: Silica gel chromatography (hexane/ethyl acetate gradients) effectively separates silylated products from unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions, leading to the formation of silanols.
Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: Nucleophiles such as fluoride ions (from TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce amines.
Scientific Research Applications
Organic Synthesis
Protecting Group in Organic Chemistry
Benzamide derivatives are frequently utilized as protecting groups in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group, which is part of this compound, is particularly valued for its stability under various reaction conditions. It effectively protects alcohols and amines during synthetic transformations, allowing for selective reactions without interference from functional groups.
Table 1: Comparison of Protecting Groups
| Protecting Group | Stability | Common Use |
|---|---|---|
| TBDMS | High | Alcohols, Amines |
| TBS | Moderate | Alcohols |
| BOC | Low | Amines |
Medicinal Chemistry
Inhibition of Enzymatic Activity
Recent studies have highlighted the potential of benzamide derivatives in medicinal chemistry, particularly as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, compounds similar to benzamide have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical targets in Alzheimer's disease therapy. In vitro assays showed that certain benzamide derivatives exhibit significant inhibitory effects, with IC50 values indicating strong potential for therapeutic applications .
Case Study: AChE and BACE1 Inhibition
- Compound Tested : N,N′-(1,4-phenylene)bis(3-methoxybenzamide)
- IC50 Values :
- AChE: 0.056 to 2.57 μM
- BACE1: 9.01 to 87.31 μM
- Reference Compound : Donepezil (IC50 = 0.046 μM)
Carbonic Anhydrase Inhibition
Another notable application of benzamide derivatives is their role as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes including acid-base balance and fluid secretion. Benzamide-4-sulfonamides have shown remarkable inhibitory activity against human isoforms of CA, with some exhibiting low nanomolar potency . This suggests their potential use in treating conditions related to abnormal CA activity.
Table 2: Inhibitory Activity of Benzamide Derivatives on Carbonic Anhydrase
| Compound | Isoform | Inhibition (nM) |
|---|---|---|
| Benzamide-4-Sulfonamide A | hCA II | <10 |
| Benzamide-4-Sulfonamide B | hCA IX | <20 |
| Benzamide-4-Sulfonamide C | hCA I | 5.3 – 334 |
Mechanism of Action
The mechanism by which N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide exerts its effects is primarily through the protection of hydroxyl and amine groups. The TBDMS group forms a stable silyl ether linkage, which can be selectively cleaved under mild conditions using fluoride ions. This selective protection and deprotection allow for the controlled synthesis of complex molecules .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges : Attempts to couple TBS-protected benzamides with nucleobases (e.g., cytosine) failed due to steric hindrance, necessitating alternative coupling reagents or deprotection strategies ().
- Biological Activity : Benzamides with heterocyclic substituents (e.g., oxazole, triazole) exhibit enhanced binding to biological targets, whereas TBS-protected derivatives are typically inert intermediates ().
Biological Activity
Benzamide derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- (CAS Number: 917470-56-5) is a notable example. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula: C14H20N2O2Si
- Molecular Weight: 280.4 g/mol
- Structure: The compound features a benzamide core with a tert-butyl dimethylsilyl group that enhances its lipophilicity and potentially its biological activity.
1. Enzyme Inhibition
Recent studies have highlighted the potential of benzamide derivatives in enzyme inhibition, particularly against acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are crucial targets in Alzheimer's disease research.
- IC50 Values:
- AChE: IC50 = 1.57 µM
- BACE1: IC50 = 9.01 µM
These values indicate that the compound exhibits moderate inhibition of AChE compared to standard inhibitors like donepezil (IC50 = 0.046 µM) but shows promising activity against BACE1, suggesting its potential as a dual-target therapeutic agent .
2. Antimicrobial Activity
Benzamides have also been evaluated for their antimicrobial properties. A study showed that several benzamide derivatives demonstrated significant larvicidal and fungicidal activities.
- Larvicidal Activity: Compound 7a exhibited 100% larvicidal activity at 10 mg/L.
- Fungicidal Activity: Compound 7h showed better inhibitory activity against Botrytis cinerea than the commercial fungicide fluxapyroxad .
Synthesis Methods
The synthesis of benzamide derivatives typically involves the following steps:
-
Formation of the Benzamide Core:
- Reaction of an amine with a carboxylic acid or its derivative.
-
Introduction of Silyl Group:
- Use of silyl chlorides or silyl ethers to introduce the dimethylsilyl group.
-
Purification and Characterization:
- Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Enzyme Inhibition
In a study focused on multi-targeted compounds, benzamide derivatives were tested for their inhibitory effects on AChE and BACE1. The most active compound demonstrated significant binding affinity through molecular docking studies, indicating a potential mechanism that stabilizes the enzyme's structure while reducing flexibility, thereby impairing its function .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed various benzamides for their larvicidal and fungicidal activities against common pathogens. The results indicated that modifications to the benzamide structure could enhance biological efficacy significantly. For instance, certain derivatives showed up to 90% effectiveness against specific fungal strains .
Q & A
Basic Research Questions
Q. How can the synthesis yield of this compound be optimized?
- Methodological Answer :
- Step 1 : Use tert-butyldimethylsilyl chloride (TBDMS-Cl) for hydroxyl protection, as it provides steric shielding and enhances stability during subsequent reactions .
- Step 2 : Employ sodium pivalate as a base in acetonitrile to promote efficient coupling of intermediates (e.g., benzoyl chloride derivatives) .
- Step 3 : Optimize purification via flash chromatography (e.g., 20% EtOAc/hexane) to isolate the product with >80% yield, as demonstrated in analogous silyl ether syntheses .
- Key Data : DSC analysis of intermediates is critical to detect decomposition risks during heating .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR (e.g., 300 MHz in CDCl) to confirm substituent positions and silyl ether integrity. For example, tert-butyl groups show characteristic singlets at δ ~1.00 ppm .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., FAB-HRMS for accurate mass determination, as shown for similar benzamide derivatives) .
- FTIR : Monitor functional groups (e.g., amide C=O stretch at ~1650 cm and silyl ether Si-O at ~1100 cm) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer :
- Approach 1 : Perform 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals, particularly in crowded aromatic or methyl regions .
- Approach 2 : Compare experimental data with NIST Chemistry WebBook entries for analogous benzamides (e.g., CHFNO derivatives) to validate shifts .
- Case Study : Inconsistent signals for tert-butyl groups may arise from conformational flexibility; variable-temperature NMR can resolve this .
Q. What mechanistic insights exist for the reactivity of the silyl ether moiety in this compound?
- Methodological Answer :
- Isotope Labeling : Use -labeled reagents to track oxygen migration during silyl ether cleavage or transesterification .
- Computational Studies : Apply DFT calculations to model transition states in silyl ether reactions (e.g., acid-catalyzed hydrolysis) .
- Experimental Validation : Monitor reaction intermediates via in-situ IR or LC-MS to identify kinetic vs. thermodynamic products .
Q. How should researchers address mutagenicity concerns during handling?
- Methodological Answer :
- Risk Mitigation : Conduct Ames II testing to assess mutagenic potential, as performed for structurally related anomeric amides .
- Safety Protocols : Use fume hoods, nitrile gloves, and closed-system transfers. Store the compound at -20°C under inert gas to prevent degradation .
- Data Reference : Mutagenicity of this compound is comparable to benzyl chloride (Ames test TI < 2), requiring standard biosafety Level 2 practices .
Q. What strategies improve the compound’s stability under varying conditions (e.g., light, humidity)?
- Methodological Answer :
- Stability Screening : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage, as suggested for heat-sensitive silyl ethers .
- Key Data : DSC thermograms reveal decomposition onset at 120°C, necessitating avoidance of high-temperature processing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
